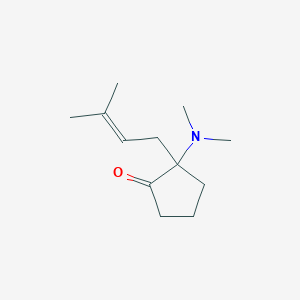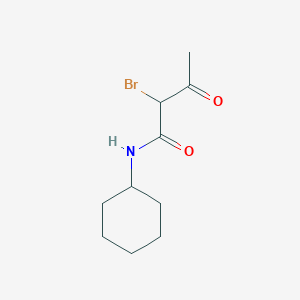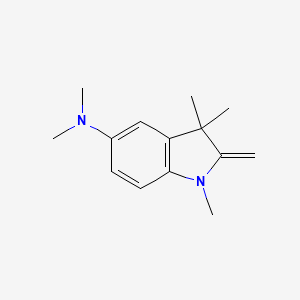
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is an organic compound that belongs to the fluorene family This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions, and a diphenylmethylidene group at the 9 position of the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the diphenylmethylidene group. One common method includes the reaction of 2,7-dibromofluorene with benzophenone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: Reduction of the diphenylmethylidene group can yield the corresponding diphenylmethane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photoluminescent properties.
Materials Science: Employed in the development of semiconducting materials for organic field-effect transistors (OFETs) and other electronic devices.
Chemical Research: Serves as a precursor in the synthesis of various fluorene-based compounds for studying their chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and the diphenylmethylidene group influences the compound’s electron distribution, making it suitable for applications in organic electronics. The compound can interact with other molecules through π-π stacking and other non-covalent interactions, which are crucial for its function in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,10-phenanthrenedione
- 2,7-Dibromo-9,9’-spirobifluorene
Uniqueness
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is unique due to the presence of the diphenylmethylidene group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of advanced materials for organic electronics, where specific electronic characteristics are required .
Eigenschaften
| 92466-66-5 | |
Molekularformel |
C26H16Br2 |
Molekulargewicht |
488.2 g/mol |
IUPAC-Name |
9-benzhydrylidene-2,7-dibromofluorene |
InChI |
InChI=1S/C26H16Br2/c27-19-11-13-21-22-14-12-20(28)16-24(22)26(23(21)15-19)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
BTGKVZCCQPXOQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)






